N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
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Overview
Description
N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a benzenesulfonamide group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.
Attachment of the Hydroxypropyl Group: This step involves the reaction of the piperidine intermediate with an epoxide, such as glycidol, under basic conditions to form the hydroxypropyl group.
Introduction of the Methoxy-Nitrophenyl Group: The methoxy-nitrophenyl group can be introduced through a nitration reaction followed by methylation.
Formation of the Benzenesulfonamide: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The piperidine ring and the nitrophenyl group are likely involved in binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide: Similar structure but lacks the nitro group.
N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-nitrophenyl)benzenesulfonamide: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both the methoxy and nitro groups in N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-30-21-11-10-17(24(26)27)14-20(21)23(31(28,29)19-8-4-2-5-9-19)16-18(25)15-22-12-6-3-7-13-22/h2,4-5,8-11,14,18,25H,3,6-7,12-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJACWICPMCAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(CN2CCCCC2)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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